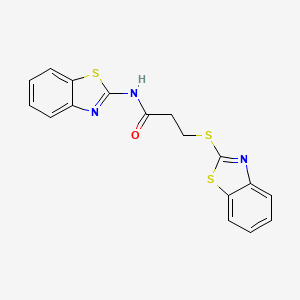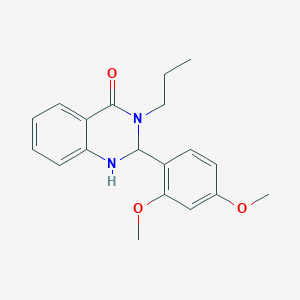![molecular formula C13H15ClN4O2S B10898159 4-chloro-N'-[(Z)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]benzenesulfonohydrazide](/img/structure/B10898159.png)
4-chloro-N'-[(Z)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N’~1~-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is a complex organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a chlorobenzene ring, a pyrazole moiety, and a sulfonohydrazide group
Preparation Methods
The synthesis of 4-CHLORO-N’~1~-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the condensation of 4-chlorobenzene sulfonyl chloride with hydrazine hydrate to form the sulfonohydrazide intermediate. This intermediate is then reacted with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
4-CHLORO-N’~1~-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.
Scientific Research Applications
4-CHLORO-N’~1~-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-CHLORO-N’~1~-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. The sulfonohydrazide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The pyrazole moiety may also interact with various receptors or enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 4-CHLORO-N’~1~-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE include other sulfonohydrazides and pyrazole derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
4-CHLORO-N’~1~-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE: This compound has a methyl group instead of an ethyl group on the pyrazole ring, which may affect its reactivity and biological activity.
4-CHLORO-N’~1~-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE:
Properties
Molecular Formula |
C13H15ClN4O2S |
|---|---|
Molecular Weight |
326.80 g/mol |
IUPAC Name |
4-chloro-N-[(Z)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H15ClN4O2S/c1-3-18-10(2)11(9-16-18)8-15-17-21(19,20)13-6-4-12(14)5-7-13/h4-9,17H,3H2,1-2H3/b15-8- |
InChI Key |
LGDGAMCAHXRCNG-NVNXTCNLSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone](/img/structure/B10898079.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10898091.png)
![N-(4-bromophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10898096.png)


![(2E)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B10898127.png)
![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-iodo-3-methoxybenzohydrazide](/img/structure/B10898129.png)
![2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B10898135.png)
![(5Z)-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10898139.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N'-[(E)-(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]acetohydrazide](/img/structure/B10898147.png)
![N'~1~,N'~7~-di[(6E)-bicyclo[3.2.0]hept-3-en-6-ylidene]heptanedihydrazide](/img/structure/B10898155.png)
![1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B10898165.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10898173.png)
![N-(2,5-difluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10898189.png)
